2-(2,3-dihydro-1H-inden-2-yl)-4,5,6,7-tetrafluoroisoindole-1,3-dione
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Overview
Description
The compound “2-(2,3-dihydro-1H-inden-2-yl)-4,5,6,7-tetrafluoroisoindole-1,3-dione” is a complex organic molecule. It contains an indene moiety (a fused cyclopentene and benzene ring) and an isoindole moiety (a fused benzene and pyrrole ring), which is further functionalized with four fluorine atoms and two carbonyl groups .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (from the indene and isoindole moieties), the electron-withdrawing fluorine atoms, and the polar carbonyl groups .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-rich aromatic rings, the electron-withdrawing fluorine atoms, and the polar carbonyl groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of fluorine atoms could increase its stability and lipophilicity, while the carbonyl groups could enable it to participate in hydrogen bonding .Scientific Research Applications
Photovoltaic Applications
2-(2,3-dihydro-1H-inden-2-yl)-4,5,6,7-tetrafluoroisoindole-1,3-dione and its derivatives have been studied for their potential in organic solar cells. A bifluorenylidene-functionalized derivative displayed high optical absorption, good solubility, thermal stability, promising optoelectronic properties, and high electron mobility, leading to an impressive efficiency in solar cells (Gupta et al., 2017).
Molecular Structure and Vibrational Study
Research has been conducted on the molecular structure and vibrational properties of related compounds. These studies provide insights into the geometry and reactivity of the molecule, which is crucial for understanding its potential applications in various fields (Prasad et al., 2010).
Photophysical Properties
The synthesis and study of novel phthalimide derivatives related to this compound have provided insights into their photophysical properties. These studies include solvatochromic shifts, dipole moments, and computational analysis, which are essential for applications in fields like dye and pigment industries (Akshaya et al., 2016).
Enhancing Tumor Necrosis Factor Production
Research on related compounds has shown potential in enhancing tumor necrosis factor production, which could have implications in medical research and therapy (Shibata et al., 1994).
Structural Characterization
The detailed structural characterization of isoindole-1,3-dione derivatives, through techniques like NMR spectroscopy, is essential for understanding their potential applications in various scientific fields (Dioukhane et al., 2021).
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(2,3-dihydro-1H-inden-2-yl)-4,5,6,7-tetrafluoroisoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9F4NO2/c18-12-10-11(13(19)15(21)14(12)20)17(24)22(16(10)23)9-5-7-3-1-2-4-8(7)6-9/h1-4,9H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKZCMELRVLBSAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=CC=CC=C21)N3C(=O)C4=C(C3=O)C(=C(C(=C4F)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9F4NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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